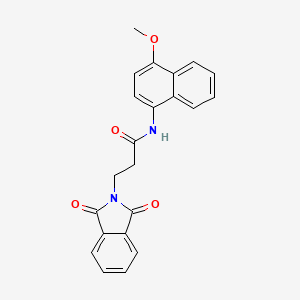

3-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-(4-methoxynaphthalen-1-yl)propanamide

Description

3-(1,3-Dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-(4-methoxynaphthalen-1-yl)propanamide is a phthalimide derivative characterized by a propanamide linker connecting the isoindole-1,3-dione (phthalimide) core to a 4-methoxynaphthalen-1-yl group. The naphthalene moiety introduces increased lipophilicity and bulk compared to simpler aryl substituents, which may influence pharmacokinetic properties such as membrane permeability and metabolic stability .

Properties

IUPAC Name |

3-(1,3-dioxoisoindol-2-yl)-N-(4-methoxynaphthalen-1-yl)propanamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H18N2O4/c1-28-19-11-10-18(14-6-2-3-7-15(14)19)23-20(25)12-13-24-21(26)16-8-4-5-9-17(16)22(24)27/h2-11H,12-13H2,1H3,(H,23,25) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XWOAPXRXPBEYJV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C2=CC=CC=C21)NC(=O)CCN3C(=O)C4=CC=CC=C4C3=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H18N2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

374.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “3-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-(4-methoxynaphthalen-1-yl)propanamide” typically involves multi-step organic reactions. A common approach might include:

Formation of the Isoindole Moiety: This can be achieved through the cyclization of phthalic anhydride with an amine.

Attachment of the Naphthalene Group: This step might involve a coupling reaction, such as a Suzuki or Heck reaction, to attach the naphthalene derivative.

Formation of the Propanamide Linker: This could be done through an amidation reaction, where the amine group of the naphthalene derivative reacts with a carboxylic acid or its derivative.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This might include the use of continuous flow reactors and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound may undergo oxidation reactions, particularly at the methoxy group on the naphthalene ring.

Reduction: Reduction reactions might target the carbonyl groups in the isoindole moiety.

Substitution: Electrophilic or nucleophilic substitution reactions could occur at various positions on the naphthalene or isoindole rings.

Common Reagents and Conditions

Oxidation: Common oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

Substitution: Reagents like halogens for electrophilic substitution or nucleophiles like amines for nucleophilic substitution.

Major Products

The major products would depend on the specific reactions and conditions but could include various oxidized, reduced, or substituted derivatives of the original compound.

Scientific Research Applications

Chemistry

Catalysis: Compounds with similar structures are often used as ligands in catalytic reactions.

Material Science:

Biology and Medicine

Drug Development: The compound could be investigated for its potential as a therapeutic agent, particularly in targeting specific enzymes or receptors.

Biological Probes: Used in research to study biological pathways and mechanisms.

Industry

Chemical Synthesis: As an intermediate in the synthesis of more complex molecules.

Pharmaceuticals: Potential use in the formulation of new drugs.

Mechanism of Action

The mechanism of action would depend on the specific biological target. For example, if the compound acts as an enzyme inhibitor, it might bind to the active site of the enzyme, blocking its activity. The molecular targets could include enzymes, receptors, or other proteins involved in disease pathways.

Comparison with Similar Compounds

Phthalimide Derivatives

Compounds sharing the phthalimide core but differing in substituents include:

- 3-(1,3-Dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-(4-methoxyphenyl)propanamide (): Replaces the naphthalene with a 4-methoxyphenyl group, reducing molecular weight (324.336 g/mol) and lipophilicity.

- N-(tert-butyl)-2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)propanamide (): Features a tert-butyl group, enhancing steric bulk but lacking aromatic π-interaction capabilities.

Non-Phthalimide Cores

- Indomethacin Analogs (): Replace phthalimide with indole or sulfonamide-linked structures (e.g., 3-(1-(4-chlorobenzoyl)-5-methoxy-3-methyl-1H-indol-2-yl)-N-(naphthalen-2-ylsulfonyl)propanamide). These prioritize cyclooxygenase (COX) inhibition via sulfonamide or chlorobenzoyl groups, diverging from the phthalimide-based mechanism .

- Serotonin-Naproxen Hybrid (): Combines a tryptamine-linked indole with a methoxynaphthalene group, highlighting the role of propanamide in bridging diverse pharmacophores.

Substituent Variations

Key substituent comparisons include:

*Estimated based on naphthalene (128 g/mol) vs. phenyl (77 g/mol) mass difference.

Drug-Likeness Parameters

| Parameter | Target Compound | 4-Methoxyphenyl Analog | C1–C6 Nitrates |

|---|---|---|---|

| Molecular Weight | ~407 | 324.336 | 290–370 |

| Calculated LogP | ~3.8 | 2.7 | 1.5–2.5 |

| Hydrogen Bond Acceptors | 5 | 5 | 6–8 |

| Rotatable Bonds | 6 | 5 | 4–7 |

The target compound’s higher LogP and molecular weight may limit solubility but improve membrane permeability, necessitating formulation optimization .

Biological Activity

The compound 3-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-(4-methoxynaphthalen-1-yl)propanamide is a synthetic derivative of isoindole, which has garnered attention for its potential biological activities. This article provides a detailed examination of its biological activity based on available literature and research findings.

- IUPAC Name : this compound

- Molecular Formula : C₁₈H₁₈N₂O₃

- Molecular Weight : 306.35 g/mol

Biological Activity Overview

The biological activities of this compound have been investigated in various studies, focusing primarily on its anticancer properties, enzyme inhibition, and effects on cell viability.

Anticancer Activity

Research has shown that derivatives of isoindole compounds can exhibit significant anticancer properties. A study evaluating similar compounds reported that they could induce apoptosis in cancer cells and inhibit cell proliferation. The mechanism often involves the modulation of key proteins involved in cell cycle regulation and apoptosis pathways.

| Study | Cell Lines Tested | IC₅₀ (µM) | Mechanism of Action |

|---|---|---|---|

| HepG2, MCF-7 | < 10 | Induction of apoptosis via p53 activation | |

| Various cancer lines | < 5 | Inhibition of MAPK and Topo II |

Enzyme Inhibition

The compound has shown promise in inhibiting specific enzymes that are critical in cancer progression. For instance, it has been noted to inhibit MAPK (Mitogen-Activated Protein Kinase) and Topo II (Topoisomerase II), both of which are implicated in tumor growth and DNA replication.

Case Studies

-

Study on Apoptosis Induction :

- A recent study demonstrated that the compound could significantly increase the expression levels of pro-apoptotic markers such as caspase 3 while down-regulating anti-apoptotic proteins. This suggests a potential role in cancer therapy by promoting programmed cell death in malignant cells.

-

Cell Viability Assays :

- Various assays conducted on human epithelial cell lines (e.g., HepG2 and MCF-7) revealed that the compound exhibited selective toxicity towards cancer cells while sparing normal fibroblasts. This selectivity is crucial for reducing side effects in potential therapeutic applications.

Toxicity Profile

According to toxicity assessments, the compound is classified as harmful if swallowed or if it comes into contact with skin. The acute toxicity warnings suggest careful handling during laboratory applications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.